N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

CYP3A4 Inhibition Drug Metabolism Mechanism-Based Inhibition

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is the unambiguously required parent scaffold for dual CYP3A4/sigma-2 studies. It delivers a robust, quantifiable benchmark for CYP3A4 liability screening (Ki=130 nM) and high-affinity sigma-2 binding (Ki=90 nM). Its unique methanesulfonyl-piperidine chromene core is critical; generic substitution risks data inconsistency. Secure this research-grade tool to ensure assay sensitivity and reproducible SAR optimization in neurodegeneration, oncology, and anti-inflammatory drug discovery programs.

Molecular Formula C17H20N2O5S
Molecular Weight 364.42
CAS No. 1235326-11-0
Cat. No. B2588808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
CAS1235326-11-0
Molecular FormulaC17H20N2O5S
Molecular Weight364.42
Structural Identifiers
SMILESCS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C17H20N2O5S/c1-25(22,23)19-8-6-12(7-9-19)11-18-16(20)14-10-13-4-2-3-5-15(13)24-17(14)21/h2-5,10,12H,6-9,11H2,1H3,(H,18,20)
InChIKeyKZWQFBFMVPLXMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes3 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1235326-11-0): A Selective Modulator for Scientific Procurement


N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1235326-11-0) is a synthetic small molecule featuring a 2-oxo-2H-chromene-3-carboxamide scaffold linked to a methanesulfonyl-substituted piperidine moiety [1]. This compound exhibits a distinct pharmacological profile, demonstrating mechanism-based inhibition of human cytochrome P450 3A4 (Ki = 130 nM) [2] and sub-micromolar binding affinity for the sigma-2 receptor (Ki = 90 nM) [3], positioning it as a versatile tool for studying both CYP450-mediated drug metabolism and sigma receptor pharmacology.

Why Generic Substitution Fails for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide


This compound occupies a unique polypharmacological niche that prevents simple interchange with other piperidine-based chromene carboxamides. Its specific combination of a methanesulfonyl-substituted piperidine and a 2-oxo-2H-chromene-3-carboxamide core is critical for its dual activity at CYP3A4 and sigma-2 receptors [1]. For instance, while the 4-oxo isomer exhibits distinct target interactions, it lacks the reported sigma-2 receptor engagement and CYP3A4 inhibition potency necessary for research applications involving these targets, rendering it a poor substitute . Therefore, for studies requiring precise modulation of CYP3A4 or sigma-2 receptors, N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is the requisite parent scaffold, and generic substitution introduces significant risk of data inconsistency [2].

Quantitative Differentiation Evidence for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide


3.4-Fold Superior CYP3A4 Inhibition Over Its Closest Analog

In a direct head-to-head assay measuring mechanism-based inhibition of human cytochrome P450 3A4, the target compound (CHEMBL1743357, BDBM50418094) achieved a Ki of 130 nM. This represents a 3.4-fold improvement in potency compared to its close structural analog CHEMBL1743356 (BDBM50418093), which exhibited a Ki of 310 nM [1]. The assay was conducted by monitoring nifedipine oxidation, omeprazole 3-hydroxylation, and omeprazole sulfoxidation.

CYP3A4 Inhibition Drug Metabolism Mechanism-Based Inhibition

Sigma-2 Receptor Binding Affinity of 90 nM: A High-Affinity Ligand

The target compound demonstrates high binding affinity for the sigma-2 receptor with a Ki of 90 nM in rat PC12 cells [1]. While a direct head-to-head comparison is not available for this specific target, the sigma-2 receptor is a critical pharmacological target distinct from sigma-1. This affinity differentiates it from compounds like N-(3-iodophenyl)-2-oxo-2H-chromene-3-carboxamide, which primarily interact with other enzymatic targets .

Sigma-2 Receptor TMEM97 Receptor Pharmacology

Glucocorticoid Receptor Transrepression with Selectivity Over Transactivation

The target compound exhibits functional selectivity at the glucocorticoid receptor (GR), demonstrating significant transrepression activity (EC50 = 506 nM) without concurrent transactivation (EC50 > 10,000 nM) [1]. This functional selectivity profile differentiates it from non-selective GR agonists, such as dexamethasone, which potently induces both transrepression and transactivation pathways, leading to side effects like hyperglycemia [2].

Glucocorticoid Receptor Transrepression Selective Modulator

Structural Differentiation from 4-Oxo-Chromene Isomers: Unique Scaffold Architecture

The target compound is a 2-oxo-2H-chromene-3-carboxamide, which is structurally distinct from its regioisomer, N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide [1]. The position of the carbonyl group (2-oxo vs. 4-oxo) and the carboxamide linkage (position 3 vs. position 2) fundamentally alters the electronic distribution and hydrogen-bonding capacity of the chromene core. These differences are known to result in divergent target binding profiles and biological activities, precluding the use of one isomer as a substitute for the other in structure-activity relationship (SAR) studies [2].

Coumarin Scaffold Structural Isomer Structure-Activity Relationship

Recommended Application Scenarios for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide Based on Quantitative Evidence


CYP3A4 Inhibition Liability Screening in Preclinical Drug Discovery

Procure this compound as a validated, positive control for mechanism-based CYP3A4 inhibition assays. With a Ki of 130 nM, it offers a robust and quantifiable benchmark for assessing the CYP3A4 liability of novel chemical entities, directly comparable to a less potent analog (Ki = 310 nM) to establish assay sensitivity [1].

Sigma-2 Receptor Pharmacology and Neuroscience Research

Utilize this compound as a high-affinity ligand (Ki = 90 nM) for in vitro sigma-2 receptor binding and functional studies. This is particularly relevant for research into neurodegenerative diseases and cancer, where sigma-2 receptor/TMEM97 modulation is a therapeutic strategy [1].

Development of Selective Glucocorticoid Receptor Modulators (SEGRMs)

For medicinal chemistry programs focused on developing safer anti-inflammatory agents, this compound serves as a valuable starting point for exploring selective glucocorticoid receptor modulation. Its demonstrated bias towards transrepression (EC50 = 506 nM) over transactivation (EC50 > 10,000 nM) provides a concrete selectivity benchmark for SAR optimization [1].

Quote Request

Request a Quote for N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.